3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one
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Overview
Description
3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a chromen-4-one core, which is a significant structural entity in medicinal chemistry, and two distinct substituents: a 2-methoxyphenoxy group and a 4-nitrophenylmethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where the 2-methoxyphenoxy group is introduced to the chromen-4-one core.
Introduction of the 4-Nitrophenylmethoxy Group: This step involves the reaction of the intermediate with 4-nitrophenylmethanol under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimization of reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the chromen-4-one core.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptor Activity: Interacting with cell surface receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenoxy)-7-[(4-aminophenyl)methoxy]chromen-4-one: Similar structure but with an amino group instead of a nitro group.
3-(2-Methoxyphenoxy)-7-[(4-chlorophenyl)methoxy]chromen-4-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is unique due to the presence of both the 2-methoxyphenoxy and 4-nitrophenylmethoxy groups, which confer distinct chemical and biological properties. The combination of these groups in the chromen-4-one core makes it a valuable compound for various research applications.
Properties
CAS No. |
716332-53-5 |
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Molecular Formula |
C23H17NO7 |
Molecular Weight |
419.389 |
IUPAC Name |
3-(2-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C23H17NO7/c1-28-19-4-2-3-5-20(19)31-22-14-30-21-12-17(10-11-18(21)23(22)25)29-13-15-6-8-16(9-7-15)24(26)27/h2-12,14H,13H2,1H3 |
InChI Key |
DKICNSFBKRLZBQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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